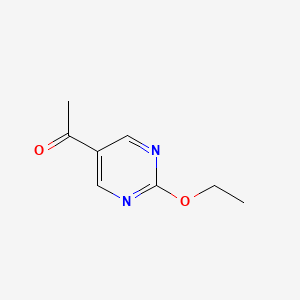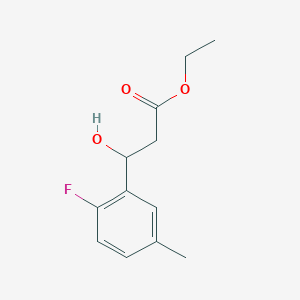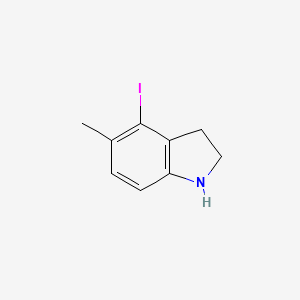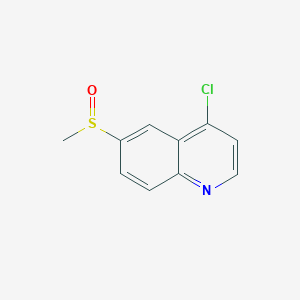
4-Chloro-6-(methylsulfinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(methylsulfinyl)quinoline is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the 4th position and a methylsulfinyl group at the 6th position on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Chloro-6-(methylsulfinyl)quinoline, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic or basic conditions . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These reactions typically require elevated temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of microwave and ultraviolet irradiation-promoted synthesis, as well as eco-friendly and reusable catalysts, has been explored to make the process greener and more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(methylsulfinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methylsulfinyl group to a methylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of 4-Chloro-6-(methylsulfonyl)quinoline
Reduction: Formation of 4-Chloro-6-(methylthio)quinoline
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(methylsulfinyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(methylsulfinyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroquinoline: Lacks the methylsulfinyl group, making it less versatile in certain chemical reactions.
6-Methylsulfinylquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-6-(methylthio)quinoline: Similar structure but with a methylthio group instead of a methylsulfinyl group, which may influence its chemical and biological properties.
Uniqueness
4-Chloro-6-(methylsulfinyl)quinoline is unique due to the presence of both the chlorine atom and the methylsulfinyl group, which confer distinct chemical reactivity and potential biological activities. This combination allows for a wide range of chemical modifications and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H8ClNOS |
|---|---|
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
4-chloro-6-methylsulfinylquinoline |
InChI |
InChI=1S/C10H8ClNOS/c1-14(13)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChI-Schlüssel |
MDJLDHGDAMDBBH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC2=C(C=CN=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


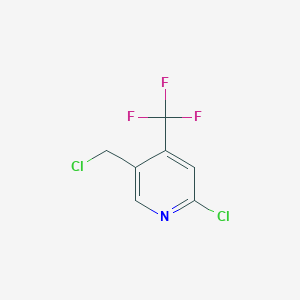
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
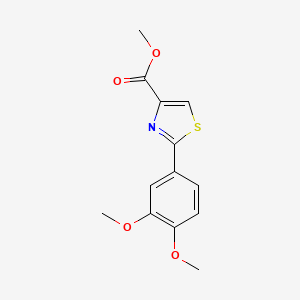
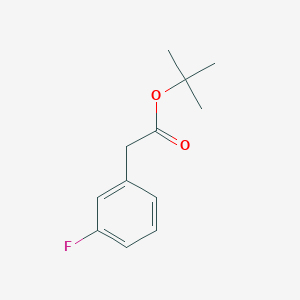

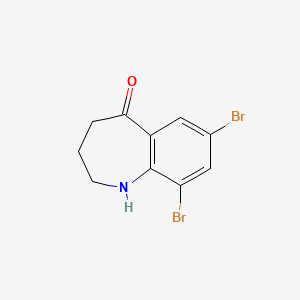
![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13671754.png)
